REACTION_CXSMILES
|
[CH2:1]([SH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:9][OH:10]>>[CH2:1]([S:8][C:1]1[C:9](=[O:10])[CH2:4][CH2:3][CH:2]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Thirty minutes after the end of addition
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure, and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
ADDITION
|
Details
|
treated in a customary manner
|
Type
|
CUSTOM
|
Details
|
to afford 5.21 g of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed with cyclohexane/ethyl acetate (=8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)SC=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |